2-(2-Bromo-4-chlorophenoxy)acetic acid
Overview
Description
2-(2-Bromo-4-chlorophenoxy)acetic acid is an organic compound with the molecular formula C8H6BrClO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromo-4-chlorophenoxy)acetic acid typically involves the reaction of 2-bromo-4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the carbon atom of chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the carboxylic acid group is converted to other functional groups such as aldehydes or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-(2-Bromo-4-chlorophenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to plant growth regulation and herbicide development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-4-chlorophenoxy)acetic acid involves its interaction with specific molecular targets. In biological systems, it may act as a plant growth regulator by mimicking natural auxins, which are hormones that regulate plant growth and development. The compound binds to auxin receptors, triggering a cascade of signaling pathways that result in various physiological responses.
Comparison with Similar Compounds
- 2-(4-Bromo-2-chlorophenoxy)acetic acid
- 2-Bromo-4-chloroacetophenone
- (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid
Comparison:
- 2-(2-Bromo-4-chlorophenoxy)acetic acid vs. 2-(4-Bromo-2-chlorophenoxy)acetic acid: Both compounds have similar structures but differ in the position of the bromine and chlorine atoms on the phenyl ring. This difference can affect their reactivity and biological activity.
- This compound vs. 2-Bromo-4-chloroacetophenone: While both compounds contain bromine and chlorine substituents, 2-Bromo-4-chloroacetophenone has a ketone functional group instead of a carboxylic acid group, leading to different chemical properties and applications.
- This compound vs. (2-{[(4-Bromo-2-fluorobenzyl)amino]carbonyl}-5-chlorophenoxy)acetic acid: The latter compound contains additional functional groups, including an amino and carbonyl group, which can significantly alter its chemical behavior and potential applications.
Properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-3-5(10)1-2-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQFPVGBBDOCAMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352621 | |
Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77228-66-1 | |
Record name | 2-(2-bromo-4-chlorophenoxy)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.